molecular formula C31H38N6O9S B1435599 Cholecystokinin Octapeptide (1-5) (desulfated) CAS No. 121880-96-4

Cholecystokinin Octapeptide (1-5) (desulfated)

Cat. No.: B1435599
CAS No.: 121880-96-4
M. Wt: 670.7 g/mol
InChI Key: YMDOKCNVHRLQKQ-LFBFJMOVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cholecystokinin Octapeptide (1-5) (desulfated) is a synthetic peptide derived from the larger cholecystokinin (CCK) molecule. It consists of the first five amino acids of the octapeptide sequence and lacks a sulfate group, which is typically present in the native form. This compound is primarily used in scientific research to study the biological functions and mechanisms of CCK.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cholecystokinin Octapeptide (1-5) (desulfated) is synthesized through solid-phase peptide synthesis (SPPS). The process involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate peptide bond formation.

Industrial Production Methods: Industrial production of this peptide involves scaling up the SPPS process. Large-scale synthesis requires specialized equipment and optimized reaction conditions to ensure high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities and byproducts.

Chemical Reactions Analysis

Types of Reactions: Cholecystokinin Octapeptide (1-5) (desulfated) can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or iodine (I₂) can be used to oxidize specific amino acids within the peptide.

  • Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed to reduce disulfide bonds.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of oxidized amino acids, such as cysteine sulfoxide.

  • Reduction: Reduction of disulfide bonds to free thiol groups.

  • Substitution: Introduction of new functional groups or modification of existing ones.

Scientific Research Applications

Cholecystokinin Octapeptide (1-5) (desulfated) is widely used in scientific research due to its role in studying the biological functions of CCK. It is employed in:

  • Chemistry: Investigating peptide synthesis methods and optimizing reaction conditions.

  • Biology: Studying the interaction of CCK with its receptors and the physiological effects of CCK signaling.

  • Medicine: Researching the potential therapeutic applications of CCK analogs in treating gastrointestinal disorders and metabolic diseases.

  • Industry: Developing diagnostic tools and assays for measuring CCK levels in biological samples.

Comparison with Similar Compounds

Cholecystokinin Octapeptide (1-5) (desulfated) is compared with other similar compounds, such as:

  • Cholecystokinin Octapeptide (CCK-8): The native form of CCK with a sulfate group.

  • Sincalide: A synthetic CCK analog used clinically to stimulate gallbladder contraction.

  • CCK analogs: Various modified versions of CCK designed for specific research or therapeutic purposes.

Uniqueness: Cholecystokinin Octapeptide (1-5) (desulfated) is unique in its lack of a sulfate group, which affects its binding affinity and biological activity compared to the native form. This modification allows researchers to study the specific contributions of the sulfate group to CCK's function.

Properties

IUPAC Name

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[2-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H38N6O9S/c1-47-11-10-23(36-30(44)24(12-17-6-8-19(38)9-7-17)37-28(42)21(32)14-27(40)41)29(43)34-16-26(39)35-25(31(45)46)13-18-15-33-22-5-3-2-4-20(18)22/h2-9,15,21,23-25,33,38H,10-14,16,32H2,1H3,(H,34,43)(H,35,39)(H,36,44)(H,37,42)(H,40,41)(H,45,46)/t21-,23-,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMDOKCNVHRLQKQ-LFBFJMOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H38N6O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

670.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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